molecular formula C85H170N4OS B13387342 Lambrolizumab

Lambrolizumab

カタログ番号: B13387342
分子量: 1296.4 g/mol
InChIキー: AMOIBCKFWIUEKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lambrolizumab, also known as Pembrolizumab, is a humanized monoclonal antibody used in cancer immunotherapy. It targets the programmed cell death protein 1 (PD-1) receptor, which plays a crucial role in downregulating the immune system by preventing the activation of T-cells. By inhibiting this receptor, this compound enhances the body’s immune response against cancer cells .

準備方法

Synthetic Routes and Reaction Conditions

Lambrolizumab is produced using recombinant DNA technology. The gene encoding the antibody is inserted into mammalian cells, typically Chinese hamster ovary (CHO) cells, through a process called transfection. These cells are then cultivated in bioreactors under controlled conditions to optimize growth and antibody production .

Industrial Production Methods

    Cell Line Development: The gene encoding this compound is introduced into CHO cells.

    Cultivation: The transfected cells are grown in bioreactors with regulated temperature, pH, and nutrient supply.

    Harvesting and Purification: The antibodies are harvested from the bioreactor and purified using chromatography and filtration techniques.

    Quality Control: Rigorous tests are conducted to ensure the purity and functionality of the antibodies.

化学反応の分析

Lambrolizumab, being a monoclonal antibody, does not undergo typical small molecule chemical reactions like oxidation, reduction, or substitution. Instead, its interactions are primarily biological, involving binding to specific proteins or receptors. The major product of these interactions is the inhibition of the PD-1 pathway, leading to an enhanced immune response against cancer cells .

科学的研究の応用

Lambrolizumab has a wide range of applications in scientific research, particularly in the fields of:

作用機序

Lambrolizumab binds to the PD-1 receptor on T-cells, blocking its interaction with its ligands PD-L1 and PD-L2. This inhibition prevents the downregulation of the immune response, allowing T-cells to remain active and attack cancer cells. The primary molecular target is the PD-1 receptor, and the pathway involved is the PD-1/PD-L1 axis .

類似化合物との比較

Lambrolizumab is similar to other PD-1 inhibitors like Nivolumab and Cemiplimab. it is unique in its high affinity for the PD-1 receptor and its broad range of approved indications. Other similar compounds include:

This compound stands out due to its extensive clinical trials and approvals for various cancer types, making it a versatile and potent therapeutic agent.

特性

分子式

C85H170N4OS

分子量

1296.4 g/mol

IUPAC名

1-butyl-4-propylpiperazine;ethane;1-[hex-5-enyl(2-methyltetradecyl)amino]tetradecan-2-ol;3-[2-methylhexadeca-8,10-dienyl(2-methylhexadeca-9,11-dienyl)amino]propane-1-thiol

InChI

InChI=1S/C37H69NS.C35H71NO.C11H24N2.C2H6/c1-5-7-9-11-13-15-17-19-21-23-25-27-30-36(3)34-38(32-29-33-39)35-37(4)31-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-8-11-14-16-18-20-22-24-26-29-34(4)32-36(31-28-13-10-7-3)33-35(37)30-27-25-23-21-19-17-15-12-9-6-2;1-3-5-7-13-10-8-12(6-4-2)9-11-13;1-2/h11,13-18,20,36-37,39H,5-10,12,19,21-35H2,1-4H3;7,34-35,37H,3,5-6,8-33H2,1-2,4H3;3-11H2,1-2H3;1-2H3

InChIキー

AMOIBCKFWIUEKF-UHFFFAOYSA-N

正規SMILES

CC.CCCCCCCCCCCCC(C)CN(CCCCC=C)CC(CCCCCCCCCCCC)O.CCCCCC=CC=CCCCCCC(C)CN(CCCS)CC(C)CCCCCCC=CC=CCCCC.CCCCN1CCN(CC1)CCC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。